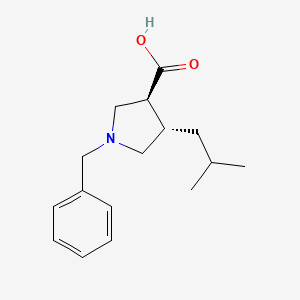
(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the available literature on its biological activity, including its pharmacodynamics, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolidine structure, which contributes to its biological properties. The IUPAC name for this compound is this compound, and it has the following molecular formula:
- Molecular Formula : C15H23NO2
- Molecular Weight : 249.36 g/mol
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Neuroprotective Properties : Studies suggest that pyrrolidine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect may be attributed to their ability to modulate neurotransmitter levels or inhibit apoptotic pathways .
- Antinociceptive Activity : Compounds with a similar structure have shown promise in pain relief models. They may interact with opioid receptors or modulate pain pathways in the central nervous system .
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
A notable case study investigated the effects of a related compound on a rat model of neuropathic pain. The results indicated significant reductions in pain responses when treated with the compound at varying doses (0.5 mg/kg to 5 mg/kg), suggesting a dose-dependent relationship with analgesic effects. The study concluded that the compound could serve as a potential therapeutic agent for managing neuropathic pain.
Toxicity Profile
The toxicity of this compound has been evaluated in several studies:
- Acute Toxicity : In acute toxicity studies on rodents, no significant adverse effects were observed at doses up to 2000 mg/kg, indicating a relatively safe profile for short-term exposure .
- Chronic Toxicity : Long-term studies revealed no significant changes in body weight or organ weights at lower doses (up to 500 mg/kg/day) over a period of 90 days. However, higher doses showed some signs of liver enzyme elevation, suggesting potential hepatotoxicity at elevated levels .
Summary of Findings
特性
IUPAC Name |
(3S,4S)-1-benzyl-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12(2)8-14-10-17(11-15(14)16(18)19)9-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,18,19)/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGDKPNNHMHRGE-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














